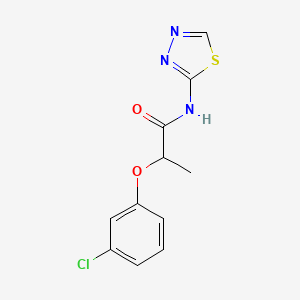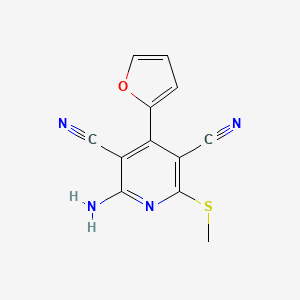![molecular formula C13H9BrN4O4 B4924973 3-[(1E)-3-(4-Bromophenyl)triaz-1-EN-1-YL]-5-nitrobenzoic acid](/img/structure/B4924973.png)
3-[(1E)-3-(4-Bromophenyl)triaz-1-EN-1-YL]-5-nitrobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1E)-3-(4-Bromophenyl)triaz-1-EN-1-YL]-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C13H9BrN4O4 and its molecular weight is 365.14 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid is 363.98072 g/mol and the complexity rating of the compound is 434. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds such as pyrazoline derivatives have been known to interact with various biological targets .
Mode of Action
It is known that similar compounds can interact with their targets, leading to various biochemical changes .
Biochemical Pathways
Similar compounds have been shown to affect various pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been shown to have various biological and pharmacological activities .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
安全和危害
未来方向
生化分析
Biochemical Properties
3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several enzymes, including acetylcholinesterase (AchE), which is crucial for the hydrolysis of acetylcholine in the nervous system . The interaction between 3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid and AchE results in the inhibition of the enzyme’s activity, leading to altered neurotransmission. Additionally, this compound has been shown to interact with other biomolecules, such as proteins involved in oxidative stress responses, thereby influencing cellular redox states .
Cellular Effects
The effects of 3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid on various cell types and cellular processes are profound. In neuronal cells, this compound affects cell signaling pathways by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine and subsequent changes in neurotransmission . Furthermore, 3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid influences gene expression related to oxidative stress, resulting in the modulation of antioxidant enzyme levels and activity . These changes can impact cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Additionally, 3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid may interact with other enzymes involved in oxidative stress pathways, modulating their activity and influencing cellular redox balance .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, with minimal degradation over time . Prolonged exposure to environmental factors such as light and temperature fluctuations can lead to gradual degradation, potentially affecting its efficacy in biochemical assays . Long-term studies in vitro and in vivo have demonstrated that 3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid can induce sustained changes in cellular function, particularly in relation to oxidative stress responses .
Dosage Effects in Animal Models
The effects of 3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid vary with different dosages in animal models. At low doses, this compound has been shown to enhance cholinergic signaling without causing significant toxicity . At higher doses, 3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid can induce toxic effects, including neurotoxicity and oxidative damage . These adverse effects are dose-dependent, with a threshold beyond which the compound’s toxicity becomes pronounced .
Metabolic Pathways
3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid is involved in several metabolic pathways, particularly those related to oxidative stress and neurotransmission . The compound interacts with enzymes such as acetylcholinesterase and antioxidant enzymes, influencing their activity and modulating metabolic flux . These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism and function .
Transport and Distribution
The transport and distribution of 3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound is known to accumulate in neuronal tissues, where it exerts its effects on cholinergic signaling . Additionally, 3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid can be transported across cell membranes via passive diffusion and active transport mechanisms, influencing its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of 3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid is crucial for its activity and function. This compound is primarily localized in the cytoplasm and synaptic vesicles of neuronal cells, where it interacts with acetylcholinesterase and other target biomolecules . The presence of specific targeting signals and post-translational modifications may direct 3-[3-(4-bromophenyl)-2-triazen-1-yl]-5-nitrobenzoic acid to specific subcellular compartments, enhancing its efficacy in modulating cellular processes .
属性
IUPAC Name |
3-[2-(4-bromophenyl)iminohydrazinyl]-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN4O4/c14-9-1-3-10(4-2-9)15-17-16-11-5-8(13(19)20)6-12(7-11)18(21)22/h1-7H,(H,15,16)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXULFLOFICHVBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NNC2=CC(=CC(=C2)C(=O)O)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
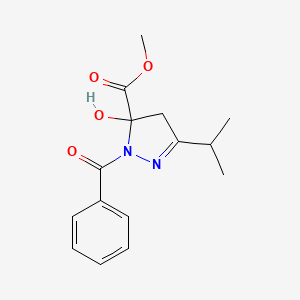
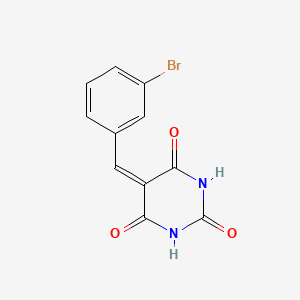
![ethyl 1-[(dimethylamino)sulfonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4924904.png)

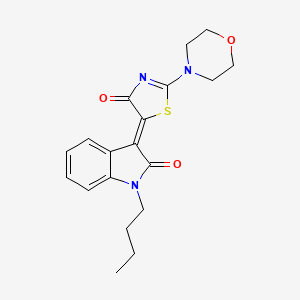
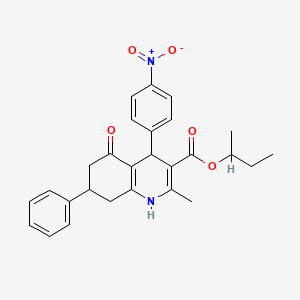
![5-bromo-N-[2-(4-propylphenoxy)ethyl]-2-thiophenesulfonamide](/img/structure/B4924935.png)
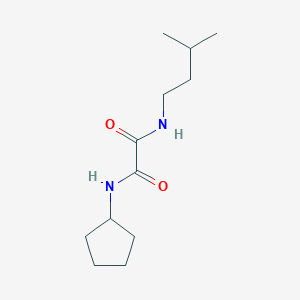
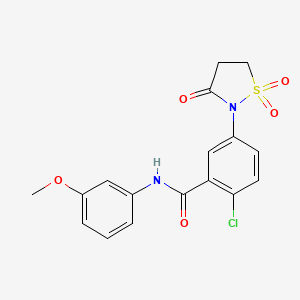
![2-({[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B4924951.png)
![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4924960.png)
